beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

Catalog No.
S1523678
CAS No.
148411-57-8
M.F
C12H24N2O9
M. Wt
340.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

CAS Number

148411-57-8

Product Name

beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C12H24N2O9

Molecular Weight

340.33 g/mol

InChI

InChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1

InChI Key

QLTSDROPCWIKKY-PMCTYKHCSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)N)O)O)O

Biochemical Enzyme Assays and In Vitro Diagnostic Analysis

Deglycosylation Enzyme

Structural and Functional Studies of Glycoproteins

Chitobioses

Congenital Disorder of Deglycosylation

Structural Studies

Beta-D-glucosaminyl-(1→4)-beta-D-glucosamine is a disaccharide composed of two sugar units: beta-D-glucosamine and beta-D-glucosamine linked by a beta-1,4-glycosidic bond. This compound is categorized under chitobioses, which are oligomers derived from chitin or chitosan, and plays a significant role in various biological processes. The compound's structure features a beta-configuration at the reducing end anomeric center, which influences its chemical properties and interactions in biological systems .

The chemical reactivity of beta-D-glucosaminyl-(1→4)-beta-D-glucosamine is primarily characterized by its glycosidic bond. This bond can be hydrolyzed by specific enzymes, such as chitobiase, which cleaves the beta-1,4-glycosidic linkages between the monosaccharides. The hydrolysis reaction can be represented as:

beta D glucosaminyl 1 4 beta D glucosamine+H2Ochitobiase2 beta D glucosamine\text{beta D glucosaminyl 1 4 beta D glucosamine}+H_2O\xrightarrow{\text{chitobiase}}\text{2 beta D glucosamine}

This reaction is crucial for the metabolism of chitinous materials in various organisms .

Beta-D-glucosaminyl-(1→4)-beta-D-glucosamine exhibits several biological activities. It serves as a substrate for enzymes involved in carbohydrate metabolism and plays a role in cellular signaling pathways. The compound has been shown to influence immune responses and may participate in the formation of glycoproteins and glycolipids, which are essential for cell recognition and communication . Additionally, its derivatives have been studied for potential therapeutic applications due to their ability to modulate biological processes.

The synthesis of beta-D-glucosaminyl-(1→4)-beta-D-glucosamine can be achieved through various methods, including:

  • Enzymatic Synthesis: Utilizing glycosyltransferases that catalyze the transfer of sugar moieties from activated donors to acceptor molecules.
  • Chemical Synthesis: Employing protecting group strategies to selectively form the glycosidic bond between the two sugar units.
  • Total Synthesis: Combining multiple synthetic steps to construct the disaccharide from simpler precursors.

These methods allow for the production of high-purity compounds suitable for research and application in biochemistry .

Beta-D-glucosaminyl-(1→4)-beta-D-glucosamine finds applications in several fields:

  • Biotechnology: Used as a substrate in enzyme assays and as a building block for synthesizing more complex carbohydrates.
  • Pharmaceuticals: Investigated for its potential therapeutic effects in modulating immune responses and treating conditions related to chitin metabolism.
  • Food Industry: Explored for its functional properties in food formulations due to its ability to interact with proteins and other polysaccharides .

Research on interaction studies involving beta-D-glucosaminyl-(1→4)-beta-D-glucosamine has revealed its role as a substrate for various enzymes, particularly those involved in glycan metabolism. Studies have shown that it interacts with chitobiase, facilitating the breakdown of chitinous materials. Furthermore, its derivatives have been investigated for their potential to interact with receptors involved in immune modulation .

Beta-D-glucosaminyl-(1→4)-beta-D-glucosamine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
N-acetyl-beta-D-glucosaminyl-(1→4)-N-acetyl-beta-D-glucosamineDisaccharideContains N-acetyl groups; involved in different metabolic pathways
ChitobioseDisaccharideComposed solely of glucosamine units; lacks N-acetyl substitutions
Beta-D-galactosyl-(1→4)-beta-D-glucosamineDisaccharideContains galactose instead of glucosamine; different biological roles

These compounds highlight the uniqueness of beta-D-glucosaminyl-(1→4)-beta-D-glucosamine through its specific glycosidic linkage and biological functions, distinguishing it from other related oligosaccharides.

XLogP3

-5.2

Other CAS

148411-57-8

Wikipedia

Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

Dates

Modify: 2023-08-15

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